1,4-Anhydro-D-xylitol

Description

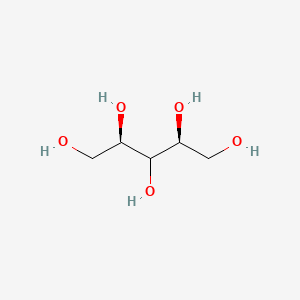

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,4R)-pentane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEBKCHPVOIAQTA-NGQZWQHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C([C@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O5 | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | xylitol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Xylitol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601032335 | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, White, crystalline powder, practically odourless., Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid; Metastable form is hygroscopic; [Merck Index] White Solid; Practically odorless; [JECFA] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Adonitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

215-217, 216 °C | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in water, sparingly soluble in ethanol, Very soluble in water, pyridene, ethanol | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00247 [mmHg] | |

| Record name | Xylitol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Monoclinic crystals from alcohol | |

CAS No. |

87-99-0, 488-81-3 | |

| Record name | Xylitol [INN:BAN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adonitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14704 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ribitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Xylitol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adonitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601032335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Xylitol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VCQ006KQ1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADONITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/353ZQ9TVDA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

92-96, 92 to 96 °C, 93.5 °C, Colorless, monoclinic, lath-shaped crystals from anhydrous methanol; hygroscopic; mp: 61-61.5 °C /Metastable form/ | |

| Record name | Xylitol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11195 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | XYLITOL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Xylitol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7967 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Conformation of 1,4-Anhydro-D-xylitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Anhydro-D-xylitol, a rigid bicyclic sugar alcohol derived from D-xylitol, is a versatile chiral building block in organic synthesis. Its unique structural and conformational properties make it a valuable precursor for the development of novel therapeutic agents, particularly glycosidase inhibitors. This technical guide provides a comprehensive overview of the structure, conformation, and synthesis of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its role in the development of biologically active molecules.

Introduction

This compound is a heterocyclic organic compound classified as an anhydropentitol. It is formed from the intramolecular dehydration of D-xylitol, resulting in a stable five-membered tetrahydrofuran ring.[1] This structural feature locks the otherwise flexible carbon backbone of xylitol into a more rigid conformation, which is key to its utility in stereocontrolled synthesis.[1] The presence of multiple stereogenic centers and free hydroxyl groups makes it an ideal scaffold for the synthesis of complex chiral molecules, including analogues of biologically active natural products.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₅H₁₀O₄ | [2][3][4] |

| Molecular Weight | 134.13 g/mol | [2][3][4] |

| CAS Number | 53448-53-6 | [2] |

| Appearance | White crystalline solid | |

| Boiling Point | 160 °C / 0.2 mmHg | [5] |

| Topological Polar Surface Area (TPSA) | 69.9 Ų | [2] |

| logP | -1.90070 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Hydrogen Bond Acceptors | 4 | [2] |

| Rotatable Bonds | 1 | [2] |

Structure and Conformation

The structure of this compound is characterized by a tetrahydrofuran ring fused with the carbon chain of the original xylitol molecule. This bicyclic system significantly reduces the conformational flexibility compared to the linear form of xylitol.

Conformational Analysis

Due to the lack of specific experimental data for this compound, a detailed table of bond lengths, bond angles, and torsional angles cannot be provided at this time. However, computational modeling and further experimental studies using X-ray crystallography and NMR spectroscopy would be necessary to fully elucidate its precise three-dimensional structure and conformational dynamics in different environments.

Synthesis of this compound

The most common method for the synthesis of this compound is the acid-catalyzed intramolecular dehydration of D-xylitol.

Experimental Protocol: Acid-Catalyzed Dehydration of D-Xylitol

Objective: To synthesize this compound from D-xylitol.

Materials:

-

D-xylitol

-

Sulfuric acid (H₂SO₄), concentrated

-

Water, deionized

-

Sodium hydroxide (NaOH) solution, for neutralization

-

Activated charcoal

-

Diatomaceous earth (e.g., Celite®)

-

Rotary evaporator

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

pH meter or pH paper

Procedure:

-

In a round-bottom flask, prepare a 5% (v/v) aqueous solution of sulfuric acid.

-

Add D-xylitol to the acidic solution.

-

Heat the mixture to 135 °C for approximately 45 minutes with stirring.

-

Monitor the reaction progress (e.g., by thin-layer chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the solution by the slow addition of a sodium hydroxide solution to a pH of ~7.

-

Add activated charcoal to decolorize the solution and stir for 30 minutes.

-

Filter the mixture through a pad of diatomaceous earth to remove the charcoal.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain this compound as a viscous liquid.

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and conformational analysis of this compound.

NMR Spectroscopy

General Experimental Protocol for NMR Analysis:

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural and conformational analysis.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., D₂O, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer

Procedure:

-

Dissolve the this compound sample in the chosen deuterated solvent in a clean, dry vial.

-

Transfer the solution to an NMR tube to a height of approximately 4-5 cm.

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum (with proton decoupling).

-

For detailed conformational analysis, acquire two-dimensional NMR spectra, such as COSY (for ¹H-¹H correlations), HSQC (for ¹H-¹³C one-bond correlations), HMBC (for ¹H-¹³C long-range correlations), and NOESY or ROESY (for through-space proton-proton correlations).

-

Process and analyze the acquired spectra to assign all proton and carbon signals and to extract coupling constants and NOE intensities.

Workflow for NMR Analysis:

Caption: General workflow for NMR-based structural and conformational analysis.

Role in Drug Development: Glycosidase Inhibitors

This compound serves as a crucial starting material for the synthesis of analogues of salacinol, a natural product known for its potent α-glucosidase inhibitory activity.[6] α-Glucosidases are enzymes that break down complex carbohydrates into glucose in the small intestine. Inhibition of these enzymes can delay glucose absorption and reduce postprandial hyperglycemia, a key therapeutic strategy in the management of type 2 diabetes.[7]

Mechanism of α-Glucosidase Inhibition by Salacinol Analogues

Salacinol and its analogues, which can be synthesized from this compound derivatives, act as competitive inhibitors of α-glucosidases.[6][7] They mimic the structure of the natural carbohydrate substrates and bind to the active site of the enzyme, thereby preventing the hydrolysis of dietary carbohydrates.

Signaling Pathway of α-Glucosidase Inhibition:

Caption: Inhibition of α-glucosidase by salacinol analogues.

Conclusion

This compound is a molecule of significant interest in carbohydrate chemistry and drug development. Its rigid, chiral structure makes it an excellent starting point for the synthesis of complex and biologically active molecules. While a detailed experimental determination of its conformation is still needed in the public domain, its synthetic accessibility and proven utility as a chiral building block underscore its importance. Further research into the structural and biological properties of this compound and its derivatives is likely to open up new avenues for the development of novel therapeutics.

References

- 1. Anhydroxylitol | 53448-53-6 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 53448-53-6 | MA16603 | Biosynth [biosynth.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Zwitterionic glycosidase inhibitors: salacinol and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Docking and SAR studies of salacinol derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 1,4-Anhydro-D-xylitol in Fruit Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Anhydro-D-xylitol, a derivative of the five-carbon sugar alcohol xylitol, is a naturally occurring compound that has been identified in various plant sources, including fruit extracts. This technical guide provides a comprehensive overview of the current scientific understanding of its natural occurrence, analytical methodologies for its quantification, and its potential biological significance. While research specifically on this compound is still emerging, this document consolidates available data and provides context based on the more extensively studied parent compound, xylitol. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, food science, and drug development.

Introduction

This compound is a heterocyclic organic compound formed by the intramolecular dehydration of D-xylitol.[1] Its presence in fruit extracts suggests a potential role in the nutritional and organoleptic properties of these foods.[1] Given the known biological activities of its precursor, xylitol, there is growing interest in the potential physiological effects of this compound. This guide aims to summarize the current knowledge on its natural distribution in fruits, detail the analytical methods for its detection and quantification, and explore its potential biological implications.

Natural Occurrence in Fruit Extracts

Scientific literature indicates that this compound is present in some fruit extracts.[1] Plums, in particular, have been noted as a significant natural source of this compound.[1] However, comprehensive quantitative data across a wide variety of fruits remains limited in published research. The table below summarizes the available information on the occurrence of this compound and its parent compound, xylitol, in various fruits.

Table 1: Quantitative Data on this compound and Xylitol in Fruit Extracts

| Fruit Common Name | Scientific Name | Compound | Concentration | Reference |

| Plum | Prunus domestica | This compound | High levels reported (specific quantification not available in cited literature) | [1] |

| Yellow Plum | Prunus domestica | Xylitol | ~1% of dry weight | [2] |

| Greengage | Prunus domestica subsp. italica | Xylitol | ~1% of dry weight | [2] |

| Raspberry | Rubus idaeus | Xylitol | ~400 µg/g fresh weight | [3] |

| Strawberry | Fragaria × ananassa | Xylitol | 7.5–280 µg/g fresh weight | [3] |

| Rowanberry | Sorbus aucuparia | Xylitol | 7.5–280 µg/g fresh weight | [3] |

| Cranberry | Vaccinium oxycoccos | Xylitol | 7.5–280 µg/g fresh weight | [3] |

Note: This table reflects the limited availability of quantitative data specifically for this compound in the reviewed scientific literature. The data for xylitol is included to provide context on the distribution of the parent compound.

Experimental Protocols

The primary analytical methods for the identification and quantification of this compound in fruit extracts are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1] Below is a generalized experimental protocol for the analysis of this compound from a fruit matrix using GC-MS, based on established methods for sugar and polyol analysis.[4][5]

Extraction of this compound from Fruit Matrix

-

Sample Homogenization: A known weight of fresh or freeze-dried fruit tissue is homogenized in a suitable solvent, typically 80% ethanol or a methanol-water mixture, to extract polar compounds including sugar alcohols and their derivatives.[6]

-

Solid Phase Extraction (SPE): The crude extract is then subjected to SPE to remove interfering compounds such as organic acids and pigments. An amino-propyl (NH2) SPE cartridge is commonly used for this purpose.[5]

-

Elution: The sugar and polyol fraction, containing this compound, is eluted from the SPE cartridge.

-

Solvent Evaporation: The eluate is dried under a stream of nitrogen or using a rotary evaporator to concentrate the analytes.

Derivatization

Due to the low volatility of sugar alcohols, a derivatization step is essential prior to GC-MS analysis to convert the analytes into more volatile and thermally stable compounds. A common method is oximation followed by silylation.

-

Oximation: The dried extract is dissolved in a solution of a hydroxylamine salt (e.g., hydroxylamine hydrochloride) in pyridine and heated to form oxime derivatives of any reducing sugars present, which reduces the number of chromatographic peaks.[7]

-

Silylation: A silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) as a catalyst, is added and the mixture is heated to convert the hydroxyl groups of the sugar alcohols and their derivatives to trimethylsilyl (TMS) ethers.[7]

GC-MS Analysis

-

Injection: A small volume (typically 1 µL) of the derivatized sample is injected into the GC-MS system.

-

Gas Chromatography: The separation of the derivatized compounds is achieved on a capillary column (e.g., DB-5ms). A temperature gradient is programmed to ensure the efficient separation of the analytes.

-

Mass Spectrometry: The eluted compounds are ionized (typically by electron impact) and the resulting ions are separated based on their mass-to-charge ratio. The mass spectrum of the analyte is then compared to a reference library for identification.

-

Quantification: Quantification is typically performed using an internal standard (e.g., a deuterated analog) and by generating a calibration curve with known concentrations of a this compound standard.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and analysis of this compound from fruit extracts.

References

- 1. chemsynlab.com [chemsynlab.com]

- 2. Biological and Pharmacological Potential of Xylitol: A Molecular Insight of Unique Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improved Method for Quantifying Sugars and Organic Acids in Tomato Fruits - Creative Proteomics [creative-proteomics.com]

- 6. This compound | 53448-53-6 | MA16603 | Biosynth [biosynth.com]

- 7. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

Unveiling the Biological Impact of 1,4-Anhydro-D-xylitol: A Technical Guide to its Influence on Cellular Growth

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the biological activities of 1,4-Anhydro-D-xylitol and its parent compound, xylitol, with a specific focus on their influence on cellular growth and proliferation. While initial hypotheses suggested a role for this compound as a growth factor, current scientific evidence does not substantiate this claim for mammalian cells. Instead, a robust body of research points towards two primary, and seemingly contrasting, biological activities that modulate cell growth: a prebiotic effect on gut microbiota and an anti-proliferative effect on cancer cells. This document will delve into the quantitative data, experimental methodologies, and underlying signaling pathways associated with these activities.

Prebiotic Activity: Fostering the Growth of Beneficial Gut Microbiota

Xylitol, the precursor to this compound, is known to exert a prebiotic effect by selectively promoting the growth of beneficial bacteria in the gut. This modulation of the gut microbiome can have significant implications for host health.

Quantitative Data on Prebiotic Effects of Xylitol

The following table summarizes key quantitative findings from studies investigating the impact of xylitol on gut microbiota composition and metabolic output.

| Organism/System | Xylitol Concentration/Dose | Key Findings | Reference |

| Mice | 2% and 5% (w/w) in diet | Increased relative abundance of Actinobacteria and Bacteroidetes; Decreased relative abundance of Firmicutes.[1] | |

| Mice | 5% xylitol in diet with 0.05% daidzein | Decreased concentration of Bacteroidetes compared to daidzein alone.[1] | |

| In vitro human fecal culture | Not specified | Xylitol supplementation led to a rapid differentiation of gut microbiota composition within the first 3 days.[2] | |

| In vitro human fecal culture | Not specified | Significantly enhanced the relative amount of butyrate-synthesizing bacteria such as Clostridium and Phascolarctobacterium.[2] | |

| In vitro human fecal culture | Not specified | Increased the production of propionic acid and butyrate.[2] |

Experimental Protocols for Assessing Prebiotic Activity

The investigation of the prebiotic potential of compounds like xylitol typically involves in vitro and in vivo models.

In Vitro Fecal Fermentation:

-

Objective: To determine the effect of a substrate on the growth and metabolic activity of human gut microbiota in a controlled anaerobic environment.

-

Methodology:

-

Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3-6 months.

-

A fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic buffer.

-

The slurry is inoculated into a basal nutrient medium containing the test substrate (e.g., xylitol) and a control (e.g., glucose or no additional carbon source).

-

The cultures are incubated anaerobically at 37°C.

-

Samples are collected at various time points (e.g., 0, 24, 48 hours) to analyze changes in bacterial populations (via 16S rRNA gene sequencing) and the production of short-chain fatty acids (SCFAs) (via gas chromatography).[3]

-

Animal Studies (In Vivo):

-

Objective: To assess the impact of dietary supplementation with the test compound on the gut microbiota composition and host physiology in a living organism.

-

Methodology:

-

Laboratory animals (typically mice or rats) are housed in a controlled environment and fed a standard diet.

-

Animals are divided into control and experimental groups. The experimental group receives a diet supplemented with the test compound (e.g., xylitol) at specific concentrations.

-

Fecal samples are collected at regular intervals to monitor changes in the gut microbiota composition using techniques like 16S rRNA gene sequencing.

-

At the end of the study, cecal contents can be analyzed for SCFAs and other metabolites. Host physiological parameters, such as body weight and markers of inflammation, can also be assessed.[4]

-

Anti-Proliferative Activity: Inhibition of Cancer Cell Growth

Contrary to a growth-promoting role, xylitol has demonstrated significant anti-cancer properties by inhibiting the proliferation of various cancer cell lines and suppressing tumor growth in vivo.[5][6] This activity is attributed to the induction of cellular stress and the modulation of key signaling pathways.

Quantitative Data on Anti-Cancer Effects of Xylitol

The following table summarizes the cytotoxic effects of a benzimidazole derivative (as a representative example of an anti-proliferative compound) on different cancer cell lines, illustrating the type of data generated in such studies. While specific IC50 values for xylitol are varied across different cell lines and studies, this table serves as a template for presenting such quantitative data.

| Cell Line | Compound | IC50 (µM) | Exposure Time | Assay | Reference |

| A549 (Lung Carcinoma) | se-182 | 15.80 | 72 hours | MTT Assay | [7] |

| HepG2 (Hepatocellular Carcinoma) | se-182 | 15.58 | 72 hours | MTT Assay | [7] |

| MCF-7 (Breast Adenocarcinoma) | se-182 | 32.73 | 72 hours | MTT Assay | [7] |

| DLD-1 (Colorectal Adenocarcinoma) | se-182 | 65.89 | 72 hours | MTT Assay | [7] |

Experimental Protocols for Assessing Anti-Proliferative Activity

The evaluation of the anti-cancer effects of a compound involves a series of in vitro assays to determine its impact on cancer cell viability, proliferation, and the mechanism of cell death.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay):

-

Objective: To quantify the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., xylitol) and a vehicle control.

-

After a specific incubation period (e.g., 24, 48, or 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7][8][9]

-

Angiogenesis Assays (e.g., Tube Formation Assay):

-

Objective: To assess the anti-angiogenic potential of a compound by measuring its effect on the formation of capillary-like structures by endothelial cells.

-

Methodology:

-

A layer of Matrigel is polymerized in the wells of a 96-well plate.

-

Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel in the presence of the test compound or a control.

-

After incubation, the formation of tube-like structures is observed and quantified under a microscope. A reduction in the number or length of tubes indicates anti-angiogenic activity.[10]

-

Signaling Pathways in Xylitol-Mediated Anti-Cancer Activity

Xylitol's anti-proliferative effects are mediated through the modulation of several key signaling pathways, leading to apoptosis and inhibition of angiogenesis.

One of the primary mechanisms of xylitol-induced cancer cell death involves the induction of endoplasmic reticulum (ER) stress.[5] This leads to the upregulation of the glutathione-degrading enzyme CHAC1, resulting in oxidative stress and ultimately apoptosis.[5][11]

References

- 1. Xylitol enhances synthesis of propionate in the colon via cross-feeding of gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 6. preprints.org [preprints.org]

- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Xylitol inhibits in vitro and in vivo angiogenesis by suppressing the NF-κB and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

1,4-Anhydro-D-xylitol: A Versatile Chiral Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Anhydro-D-xylitol, a conformationally constrained tetrahydrofuran derivative, has emerged as a significant chiral building block in the field of organic synthesis. Its rigid structure, derived from the naturally abundant sugar alcohol D-xylitol, presents a well-defined stereochemical scaffold, making it an invaluable starting material for the synthesis of a diverse array of complex and biologically active molecules. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the development of therapeutic agents. We will delve into key synthetic transformations, provide detailed experimental protocols, and present quantitative data to facilitate its application in research and drug discovery.

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 53448-53-6 | [1][2] |

| Molecular Formula | C₅H₁₀O₄ | [1][2] |

| Molecular Weight | 134.13 g/mol | [1][2] |

| Appearance | White to light yellow crystal powder or clear liquid | [3] |

| Storage | Room temperature or at < -15°C | [1][3] |

Core Synthetic Applications

The strategic positioning of hydroxyl groups on the rigid furanose ring of this compound allows for a high degree of stereocontrol in subsequent chemical modifications. This has been exploited in the synthesis of several classes of biologically important molecules, most notably glycosidase inhibitors and nucleoside analogues.

Synthesis of Glycosidase Inhibitors: The Salacinol Case

A prominent application of this compound derivatives is in the synthesis of salacinol and its analogues. Salacinol, a natural product isolated from Salacia reticulata, is a potent α-glucosidase inhibitor with potential for the management of type 2 diabetes.[4][5] The core synthetic strategy involves the nucleophilic opening of a cyclic sulfate by a thio- or imino-analogue of this compound.

Experimental Workflow for Salacinol Analogue Synthesis

Caption: Synthetic workflow for Salacinol analogues.

Inhibitory Activities of Salacinol and its Analogues

The inhibitory potency of these synthetic analogues against α-glucosidases is a critical measure of their therapeutic potential. The table below summarizes the inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) for a selection of these compounds.

| Compound | Target Enzyme | Kᵢ (µM) | IC₅₀ (µM) |

| Salacinol | Human Maltase Glucoamylase | 10 ± 1 | - |

| Salacinol Analogue 1 | Rat Intestinal Maltase | - | 0.66 |

| Salacinol Analogue 2 | Rat Intestinal Maltase | - | 0.13 |

| Salacinol Analogue 3 | Rat Intestinal Maltase | - | 0.19 |

| Salacinol Analogue 4 | Rat Intestinal Maltase | - | 0.33 |

| Salacinol Analogue 5 | Rat Intestinal Maltase | - | 0.21 |

Synthesis of Nucleoside Analogues

The chiral backbone of this compound also serves as a scaffold for the synthesis of nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. By converting the hydroxyl groups into leaving groups and introducing nucleobases, novel nucleoside structures with modified sugar moieties can be accessed. For instance, 2-amino-1,4-anhydro-D-arabinitol, derived from this compound, can be converted into adenosine and uridine analogues.[4]

Logical Relationship in Nucleoside Analogue Synthesis

Caption: Synthesis of nucleoside analogues.

Experimental Protocols

Synthesis of 1,4-Anhydro-2,3,5-tri-O-benzyl-4-thio-D-arabinitol

This protocol describes the synthesis of a key intermediate used in the preparation of salacinol analogues.[4]

Materials:

-

1,4-Anhydro-3-O-benzyl-4-thio-D-arabinitol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Benzyl bromide

-

Diethyl ether (Et₂O)

-

Sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

A mixture of 1,4-anhydro-3-O-benzyl-4-thio-D-arabinitol (1.0 g, 4.2 mmol) and 60% NaH (0.85 g, 5 equivalents) in anhydrous DMF (20 mL) is stirred in an ice bath for 1 hour.

-

A solution of benzyl bromide (1.9 mL, 3.8 equivalents) in anhydrous DMF (5 mL) is added to the mixture.

-

The resulting solution is stirred at room temperature for 3 hours.

-

The reaction mixture is then carefully added to ice-water (150 mL) and extracted with diethyl ether (150 mL).

-

The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography to afford 1,4-anhydro-2,3,5-tri-O-benzyl-4-thio-D-arabinitol.

Signaling Pathway Inhibition

α-Glucosidase inhibitors, such as salacinol and its analogues, exert their therapeutic effect by competitively and reversibly inhibiting enzymes in the small intestine responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. This delayed carbohydrate digestion leads to a slower and lower rise in postprandial blood glucose levels, a crucial aspect in the management of type 2 diabetes.

Mechanism of α-Glucosidase Inhibition

Caption: α-Glucosidase inhibition mechanism.

Conclusion

This compound has proven to be a highly valuable and versatile chiral building block in organic synthesis. Its rigid, stereochemically defined structure provides an excellent platform for the construction of complex molecular architectures with significant biological activity. The successful synthesis of potent α-glucosidase inhibitors like salacinol and the potential for creating novel nucleoside analogues highlight its importance in drug discovery and development. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers looking to harness the synthetic potential of this remarkable chiral synthon. Further exploration of its utility in the synthesis of other classes of molecules, such as chiral ligands and other natural products, will undoubtedly continue to expand its role in modern organic chemistry.

References

An In-Depth Technical Guide to the Intramolecular Dehydration of Xylitol to 1,4-Anhydro-D-xylitol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intramolecular dehydration pathways of xylitol to form 1,4-Anhydro-D-xylitol, a valuable chiral intermediate in organic synthesis. This document details the underlying chemical principles, experimental protocols, and analytical methods pertinent to this transformation.

Introduction

This compound, also known as xylitan, is a heterocyclic organic compound derived from the five-carbon sugar alcohol, xylitol. The formation of this compound occurs through an intramolecular dehydration reaction, resulting in a stable five-membered tetrahydrofuran ring.[1][2] This structural modification imparts a rigid conformation to the otherwise flexible xylitol backbone, making this compound a crucial chiral building block for the synthesis of complex molecules, including nucleoside analogs and other biologically active compounds.[1][3] Its applications extend to the food and pharmaceutical industries as a low-calorie sweetener and an excipient.[4]

Reaction Pathway and Mechanism

The primary pathway for the synthesis of this compound is the acid-catalyzed intramolecular cyclization of xylitol. This reaction is highly regioselective, favoring the formation of the 1,4-anhydro product due to the thermodynamic stability of the resulting five-membered tetrahydrofuran ring.[1][2]

The generally accepted mechanism involves the following steps:

-

Protonation: An acid catalyst protonates one of the hydroxyl groups of xylitol, typically the primary hydroxyl group at the C1 or C5 position, making it a good leaving group (water).

-

Nucleophilic Attack: The hydroxyl group at the C4 position acts as a nucleophile, attacking the carbon atom (C1) bearing the protonated hydroxyl group.

-

Cyclization and Deprotonation: This intramolecular nucleophilic attack leads to the formation of the five-membered ring and the subsequent elimination of a water molecule. A final deprotonation step regenerates the catalyst and yields this compound.

Experimental Protocols

While various methods exist, a common approach involves the use of strong acid catalysts. Below is a representative protocol based on available literature.

Acid-Catalyzed Dehydration of Xylitol

Materials:

-

D-Xylitol

-

Sulfuric acid (H₂SO₄), 5% v/v aqueous solution

-

Sodium hydroxide (NaOH) or other suitable base for neutralization

-

Activated carbon for decolorization (optional)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve D-xylitol in the 5% v/v aqueous sulfuric acid solution.

-

Heating: Heat the reaction mixture to 135°C and maintain this temperature for approximately 45 minutes with continuous stirring.[2] The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Neutralization: After cooling to room temperature, cautiously neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to a pH of approximately 7.

-

Decolorization (Optional): If the resulting solution is colored, add activated carbon and stir for a specified period. Remove the activated carbon by filtration.

-

Workup and Purification: The neutralized and decolorized solution is typically concentrated under reduced pressure to remove water. The resulting crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethanol in ethyl acetate) to yield this compound as a viscous liquid.[2]

Quantitative Data

The yield and selectivity of the intramolecular dehydration of xylitol are influenced by factors such as the type and concentration of the catalyst, reaction temperature, and reaction time. While detailed comparative studies are not extensively available in the public domain, related research on the dehydration of other sugar alcohols provides insights into expected outcomes. For instance, the dehydration of sorbitol using a polymer-supported acid catalyst has been reported to achieve a selectivity of 90% for 1,4-anhydro-D-sorbitol.

| Catalyst | Substrate | Product | Selectivity (%) | Reference |

| Polymer-supported Brønsted acid | Sorbitol | 1,4-anhydro-D-sorbitol | 90 | [5] |

| Ru@Dowex-H | Xylitol | 1,4-anhydroxylitol | 94.9 (Yield) | [6] |

Note: Data for xylitol dehydration is limited; related reactions are included for context.

Analytical Characterization

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for monitoring the reaction progress and determining the purity of the final product.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification and quantification of this compound, often after derivatization to increase volatility.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of this compound by providing detailed information about the connectivity and stereochemistry of the molecule.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) groups in the molecule.

Conclusion

The intramolecular dehydration of xylitol provides an efficient route to this compound, a valuable synthon in medicinal and materials chemistry. The acid-catalyzed process is regioselective and can be optimized by careful control of reaction conditions. This guide provides a foundational understanding of the synthesis, purification, and characterization of this important chiral building block, intended to support further research and development in the field.

References

- 1. Anhydroxylitol | 53448-53-6 | Benchchem [benchchem.com]

- 2. 53448-53-6,this compound,CAS:53448-53-6 [chemsynlab.com]

- 3. This compound [myskinrecipes.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Selective dehydration of sorbitol to 1,4-anhydro-d-sorbitol catalyzed by a polymer-supported acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Latent Therapeutic Potential of 1,4-Anhydro-D-xylitol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Anhydro-D-xylitol, a rare sugar alcohol and a structural derivative of xylitol, is emerging as a molecule of interest in the fields of medicinal chemistry and drug development. While extensive research has elucidated the health benefits of its parent compound, xylitol, this compound presents a unique profile as a versatile chiral intermediate for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, with a focus on its synthesis, established biological activities through its derivatives, and its prospective, yet largely unexplored, health benefits. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes key chemical and biological pathways to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

This compound is a five-carbon anhydropentitol formed through the intramolecular dehydration of D-xylitol, resulting in a stable tetrahydrofuran ring structure.[1] This structural rigidity, in contrast to the flexible acyclic nature of xylitol, makes it a valuable chiral building block in organic synthesis.[1] While xylitol is well-documented for its health benefits, including dental caries prevention, metabolic disease management, and anti-inflammatory properties, the direct biological activities of this compound remain an area of nascent research.[2][3][4]

This guide will delve into the known applications of this compound, particularly as a scaffold for the development of enzyme inhibitors, and explore its hypothesized health benefits based on its chemical structure and the activities of related compounds.

Synthesis of this compound

The primary method for synthesizing this compound is through the acid-catalyzed intramolecular dehydration of xylitol. This process typically involves heating xylitol in the presence of a strong acid, such as sulfuric acid.[5]

Figure 1: Synthesis of this compound from Xylitol.

Potential Health Benefits and Biological Activities

While direct evidence for the health benefits of this compound is limited, its structural similarity to xylitol and its use as a synthetic precursor suggest several areas of therapeutic potential. It is hypothesized to have low-calorie sweetener properties and potential applications in managing metabolic conditions.[6][7] Some commercial sources suggest potential anti-inflammatory, anticancer, and antidiabetic effects, though these claims are not yet substantiated by dedicated scientific studies.[8]

Glycosidase Inhibition: A Case Study with a Salacinol Analogue

The most significant, experimentally validated biological activity associated with the this compound scaffold is in the realm of glycosidase inhibition. Glycosidase inhibitors are crucial in the management of type 2 diabetes as they delay carbohydrate digestion and absorption.[1]

A key study by Ghavami et al. (2002) demonstrated the use of this compound in synthesizing heteroanalogues of salacinol, a potent natural α-glucosidase inhibitor. A sulfonium ion derivative incorporating the this compound ring showed significant inhibitory activity against α-amylases.[5]

Figure 2: Synthesis and inhibitory action of a this compound-based salacinol analogue.

Quantitative Data on Glycosidase Inhibition

The inhibitory activities of the synthesized sulfonium ion analogue of salacinol containing a this compound moiety are summarized below.

| Enzyme Target | Source | Inhibitor | Inhibition Constant (Kᵢ) |

| α-Amylase (AMY1) | Barley | Sulfonium ion analogue of salacinol | 109 ± 11 µM |

| α-Amylase (PPA) | Porcine Pancreas | Sulfonium ion analogue of salacinol | 55 ± 5 µM |

Data sourced from Ghavami et al., Canadian Journal of Chemistry, 2002.[5]

Experimental Protocols

Synthesis of this compound Heteroanalogues of Salacinol

The synthesis of the salacinol analogues involves the nucleophilic attack of sulfur or nitrogen analogues of this compound on the least-hindered carbon of 2,4-O-benzylidene-L-erythritol-1,3-cyclic sulfate.[5] For detailed synthetic procedures, please refer to the original publication by Ghavami et al. (2002) in the Canadian Journal of Chemistry.

In Vitro α-Amylase Inhibition Assay

The following is a general protocol for determining the α-amylase inhibitory activity of a test compound.

Figure 3: General workflow for an in vitro α-amylase inhibition assay.

Materials:

-

Porcine pancreatic α-amylase (PPA) solution in a suitable buffer (e.g., phosphate buffer, pH 6.9).

-

Starch solution (e.g., 1% w/v) as the substrate.

-

Test compound (inhibitor) dissolved in an appropriate solvent.

-

Dinitrosalicylic acid (DNSA) reagent for colorimetric detection of reducing sugars.

-

Spectrophotometer or microplate reader.

Procedure:

-

A solution of PPA is pre-incubated with various concentrations of the test compound for a defined period at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the starch solution.

-

The reaction is allowed to proceed for a specific time and is then terminated by the addition of the DNSA reagent.

-

The reaction mixture is heated to facilitate color development and then cooled.

-

The absorbance is measured at a specific wavelength (e.g., 540 nm) to quantify the amount of reducing sugars produced.

-

The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control (without the inhibitor).

-

The inhibition constant (Kᵢ) can be determined by performing the assay with varying concentrations of both the substrate and the inhibitor and analyzing the data using enzyme kinetics models (e.g., Dixon or Lineweaver-Burk plots).

Future Directions and Conclusion

The current body of scientific literature positions this compound as a molecule with significant potential, primarily as a chiral scaffold for the synthesis of novel therapeutic agents. The successful development of a glycosidase inhibitor based on its structure underscores its value in drug design.

However, the direct health benefits of this compound remain largely uninvestigated. Future research should focus on:

-

In vitro and in vivo studies to evaluate its potential antioxidant, anti-inflammatory, anticancer, and antidiabetic properties.

-

Metabolic studies to understand its absorption, distribution, metabolism, and excretion profile.

-

Toxicological assessments to establish its safety profile for potential use in food and pharmaceutical applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Xylitol acts as an anticancer monosaccharide to induce selective cancer death via regulation of the glutathione level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Xylitol, an Anticaries Agent, Exhibits Potent Inhibition of Inflammatory Responses in Human THP-1-Derived Macrophages Infected With Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xylitol, an anticaries agent, exhibits potent inhibition of inflammatory responses in human THP-1-derived macrophages infected with Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 53448-53-6,this compound,CAS:53448-53-6 [chemsynlab.com]

The Pivotal Role of 1,4-Anhydro-D-xylitol in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Anhydro-D-xylitol, a rigid cyclic ether derived from the pentose sugar alcohol D-xylitol, has emerged as a cornerstone chiral building block in carbohydrate chemistry. Its unique stereochemistry and conformational rigidity make it an invaluable scaffold for the synthesis of a diverse array of biologically active molecules, including modified nucleosides and glycosidase inhibitors. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and insights into its role in the development of novel therapeutic agents.

Introduction

Carbohydrates play a fundamental role in a myriad of biological processes, from cellular recognition to energy storage. The chemical synthesis and modification of carbohydrates are therefore critical for advancing our understanding of these processes and for the development of new therapeutics. This compound, a structurally constrained analog of D-xylitol, serves as a versatile starting material in this endeavor.[1] The formation of a stable five-membered tetrahydrofuran ring by intramolecular dehydration locks the otherwise flexible carbon chain into a defined conformation, presenting hydroxyl groups in a predictable orientation for stereoselective modifications.[2] This guide will delve into the chemical intricacies of this compound, providing the necessary technical details for its utilization in a research and drug development context.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use and characterization.

Physical Properties

| Property | Value | Reference |

| CAS Number | 53448-53-6 | [3] |

| Molecular Formula | C₅H₁₀O₄ | [3] |

| Molecular Weight | 134.13 g/mol | [3] |

| Appearance | Light yellow to yellow, clear, thick liquid/oil or off-white solid | [4][5] |

| Boiling Point | 160 °C at 0.2 mmHg | [5] |

| Refractive Index | 1.551 | [4] |

| Purity (typical) | ≥ 98% (HPLC) | [5] |

| Storage | Room Temperature or at < -15°C for long term | [3][5] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

| Spectroscopy | Characteristic Features | Reference |

| ¹³C NMR | Predicted chemical shifts for the carbon atoms of the tetrahydrofuran ring and the hydroxymethyl group. | [6] |

| ¹H NMR | Characteristic signals for the protons on the tetrahydrofuran ring and the hydroxyl groups. | [7] |

| FTIR | Broad hydroxyl (O-H) stretch (~3200–3600 cm⁻¹), C-H stretches, and a prominent ether (C-O-C) stretch (~1100–1250 cm⁻¹). | [2] |

| Mass Spectrometry | Molecular ion peak at m/z 134.13. Fragmentation patterns can provide structural information. | [2][8] |

Synthesis of this compound

The primary and most direct route to this compound is the acid-catalyzed intramolecular dehydration of D-xylitol.[2] An alternative, multi-step synthesis from D-sorbose has also been reported.[2][9]

Experimental Protocol: Synthesis from D-Xylitol

This protocol is based on the acid-catalyzed cyclization of D-xylitol.

Materials:

-

D-Xylitol

-

Sulfuric acid (H₂SO₄), 5% v/v aqueous solution

-

Sodium hydroxide (NaOH) solution for neutralization

-

Activated charcoal

-

Diatomaceous earth (e.g., Celite)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve D-xylitol in a 5% v/v aqueous solution of sulfuric acid.

-

Heat the reaction mixture to 135 °C and maintain this temperature for 45 minutes with continuous stirring.[2]

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until a neutral pH is achieved.

-

Add activated charcoal to the solution to decolorize it and stir for 30 minutes.

-

Filter the mixture through a pad of diatomaceous earth to remove the charcoal and any solid byproducts.

-

Extract the aqueous solution multiple times with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound as a viscous liquid.[2]

-

Further purification can be achieved by vacuum distillation or column chromatography.

This compound as a Chiral Building Block

The true value of this compound in carbohydrate chemistry lies in its utility as a versatile chiral synthon for the synthesis of complex, biologically active molecules.[10] Its rigid structure allows for high stereocontrol in subsequent reactions.

Synthesis of Nucleoside Analogs

This compound is a key precursor in the synthesis of novel nucleoside analogs, which are important in antiviral and anticancer drug development.[10] A common strategy involves the conversion of this compound into an amino-pentitol, which can then be coupled with a nucleobase.

The following diagram illustrates the multi-step synthesis of an adenosine analog starting from this compound.

The synthesis of the adenosine analog involves a sequence of high-yield reactions.[9]

Step 1: Conversion of this compound to 1,2:3,4-Dianhydro-D-ribitol This transformation is achieved through a six-step sequence that involves selective protection of hydroxyl groups, mesylation of the remaining hydroxyls to create good leaving groups, and subsequent base-induced intramolecular nucleophilic attack to form the epoxide rings.[1][9]

Step 2: Synthesis of 2-Amino-1,4-anhydro-D-arabinitol The di-epoxide, 1,2:3,4-dianhydro-D-ribitol, is subjected to nucleophilic ring-opening.

Materials:

-

1,2:3,4-Dianhydro-D-ribitol

-

Concentrated ammonium hydroxide (NH₄OH)

Procedure:

-

Dissolve 1,2:3,4-Dianhydro-D-ribitol in concentrated ammonium hydroxide.

-

Stir the reaction mixture at room temperature. The reaction is highly regioselective, with the nucleophilic attack occurring exclusively at the C-2 position.[2][9]

-

Monitor the reaction by TLC.

-

Upon completion, remove the excess ammonium hydroxide under reduced pressure.

-

Purify the resulting 2-amino-1,4-anhydro-D-arabinitol by an appropriate method, such as crystallization or chromatography.

Step 3: Conversion to the Adenosine Analog The final stage involves the construction of the purine ring onto the amino-pentitol scaffold. This is typically a three-step process.[9]

Synthesis of Glycosidase Inhibitors

Derivatives of this compound are also crucial in the synthesis of potent glycosidase inhibitors, such as analogs of salacinol.[11] These compounds are of significant interest for the management of type 2 diabetes.[12][13] The synthetic strategy often involves the nucleophilic attack of a sulfur or nitrogen analog of an anhydro-pentitol on a cyclic sulfate.[14]

Mechanism of Action: Glycosidase Inhibition

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Inhibitors of these enzymes can modulate carbohydrate metabolism and are valuable therapeutic agents.[12] Analogs of salacinol, which can be synthesized from this compound derivatives, are potent inhibitors of α-glucosidases like human maltase-glucoamylase.[11][15]

The Koshland Double-Displacement Mechanism

Many retaining glycosidases, including human maltase-glucoamylase, operate via a Koshland double-displacement mechanism.[16][17] This two-step process involves the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate.[18][19][20]

Inhibition by Salacinol Analogs

Salacinol and its analogs act as transition-state mimics, binding tightly to the active site of the glycosidase and preventing the natural substrate from binding and being processed.[13] The five-membered thiosugar ring structure is essential for this inhibitory activity.[13]

The following diagram illustrates the Koshland double-displacement mechanism and the inhibitory action of a salacinol-type compound.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic carbohydrate chemist. Its well-defined stereochemistry and conformational rigidity provide a reliable platform for the construction of complex and biologically relevant molecules. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in the fields of medicinal chemistry and drug discovery, leveraging the unique properties of this important chiral building block. As the demand for novel therapeutics continues to grow, the role of this compound and its derivatives is poised to become even more significant.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Anhydroxylitol | 53448-53-6 | Benchchem [benchchem.com]

- 3. This compound | 53448-53-6 | MA16603 | Biosynth [biosynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Anhydroxylitol | C5H10O4 | CID 104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Xylitol(87-99-0) 1H NMR spectrum [chemicalbook.com]

- 8. PubChemLite - this compound (C5H10O4) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. This compound [myskinrecipes.com]

- 11. Synthesis of analogues of salacinol containing a carboxylate inner salt and their inhibitory activities against human maltase glucoamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of recombinant human maltase glucoamylase by salacinol and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of the thiosugar ring in the inhibitory activity of salacinol, a potent natural α-glucosidase inhibitor - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08485J [pubs.rsc.org]

- 14. Synthesis of D-lyxitol and D-ribitol analogues of the naturally occurring glycosidase inhibitor salacinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Glycoside hydrolases - CAZypedia [cazypedia.org]

- 17. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Early-Stage Research on 1,4-Anhydro-D-xylitol's Biological Effects: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Anhydro-D-xylitol, a dehydrated derivative of the sugar alcohol D-xylitol, is emerging as a molecule of interest with potential biological activities. Primarily utilized in the cosmetics industry for its hydrating properties and in chemical synthesis as a chiral building block, its therapeutic potential is the subject of preliminary research.[1] This technical guide synthesizes the currently available early-stage research on the biological effects of this compound, focusing on its hypothesized anti-inflammatory, anticancer, and antidiabetic properties. It is important to note that dedicated, in-depth studies with comprehensive quantitative data on this compound are sparse in publicly accessible literature. Much of the detailed biological understanding is extrapolated from research on its parent compound, xylitol. This document aims to provide a structured overview of the existing landscape to guide future research and development.

Introduction

This compound is a five-carbon sugar alcohol that has been structurally modified from D-xylitol.[2][3] This modification, the formation of a 1,4-anhydro bridge, results in a more rigid molecular structure. While commercially used as a humectant in skincare formulations and as a low-calorie sweetener, its intrinsic biological effects are an area of nascent investigation.[4][5][6][7] Preliminary data and scientific postulations suggest a potential for this compound in therapeutic applications, mirroring some of the known effects of xylitol. This guide will summarize the available data, detail hypothetical mechanisms, and outline the necessary future directions for robust scientific validation.

Potential Biological Effects and Available Data

The biological activities of this compound are not yet well-documented with specific quantitative data in peer-reviewed literature. However, general statements from technical data sheets and related studies suggest potential in the following areas.

Anti-inflammatory Effects

There is a hypothesis that this compound may possess anti-inflammatory properties.[2] This is largely based on the known anti-inflammatory effects of its parent compound, xylitol, which has been shown to inhibit the production of pro-inflammatory cytokines. At present, there are no publicly available studies that provide quantitative data, such as IC50 values, for the anti-inflammatory effects of this compound itself.

Anticancer Activity

In vitro studies have suggested that this compound may inhibit the growth of cancer cells and induce apoptosis.[2] However, specific quantitative data, such as IC50 values for different cancer cell lines, and detailed mechanistic studies are not yet published. Research on xylitol has indicated potential anticancer effects, but it is crucial to perform dedicated studies on its anhydro derivative.

Antidiabetic Properties

The potential for this compound to influence metabolic processes, including improving insulin sensitivity and reducing blood glucose levels, has been noted.[2] This is a promising area for research, particularly given its use as a sugar substitute. One study on a heteroanalogue of this compound did show inhibitory activity against α-amylases, which are relevant targets in diabetes management. However, these results are not directly applicable to the parent compound.

Table 1: Summary of Postulated Biological Effects and Data Availability

| Biological Effect | Summary of Available Information | Quantitative Data Availability |

| Anti-inflammatory | Hypothesized to possess anti-inflammatory properties, largely based on data from xylitol.[2] | No specific IC50 or other quantitative data for this compound is currently available in the public domain. |

| Anticancer | Preliminary in vitro studies suggest potential for cancer cell growth inhibition and apoptosis induction.[2] | No specific IC50 values for various cancer cell lines or detailed mechanistic data are publicly available. |

| Antidiabetic | Postulated to improve insulin sensitivity and lower blood glucose levels.[2] A derivative has shown enzyme inhibition relevant to diabetes. | No direct in vivo data on blood glucose levels or insulin sensitivity for this compound is currently available. |

Experimental Protocols: A Methodological Gap